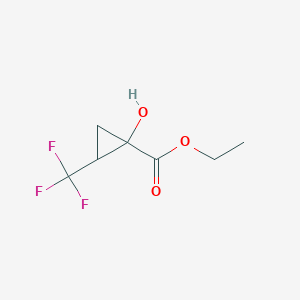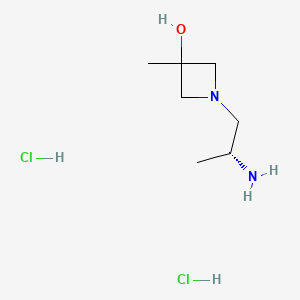
(R)-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride is a chiral compound with significant applications in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学研究应用
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
作用机制
The mechanism of action of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
相似化合物的比较
Similar Compounds
Jeffamine ED-2001: A diamine with primary amino groups at either end of a poly(ethylene glycol) backbone.
Poly(propylene glycol) bis(2-aminopropyl ether): A compound with similar structural features and applications.
Uniqueness
®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride stands out due to its chiral nature and specific functional groups, which confer unique reactivity and selectivity in various chemical reactions. Its potential therapeutic applications and role as a chiral building block further highlight its significance in scientific research .
属性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC 名称 |
1-[(2R)-2-aminopropyl]-3-methylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(8)3-9-4-7(2,10)5-9;;/h6,10H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI 键 |
SAXZORXTPRVZFQ-QYCVXMPOSA-N |
手性 SMILES |
C[C@H](CN1CC(C1)(C)O)N.Cl.Cl |
规范 SMILES |
CC(CN1CC(C1)(C)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)
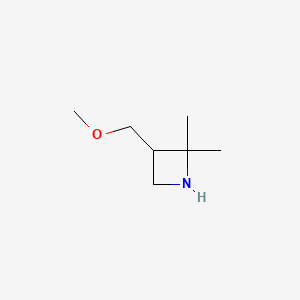

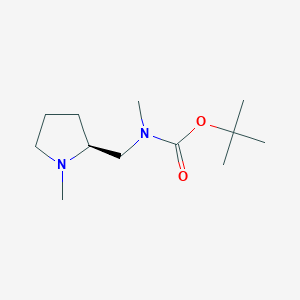



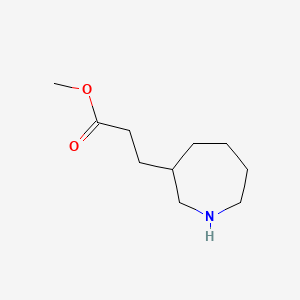
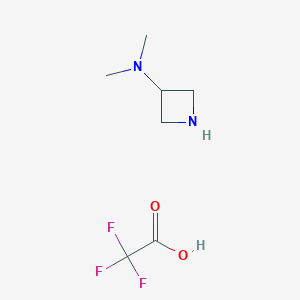

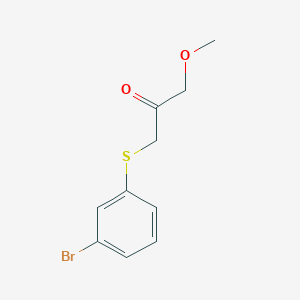

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
